![molecular formula C14H14N2O B2886785 N-[4-(phenylamino)phenyl]acetamide CAS No. 38674-90-7](/img/structure/B2886785.png)
N-[4-(phenylamino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(phenylamino)phenyl]acetamide is a chemical compound with the CAS Number: 38674-90-7 . It has a molecular weight of 226.28 . The IUPAC name for this compound is N-(4-anilinophenyl)acetamide .
Molecular Structure Analysis
The InChI code for N-[4-(phenylamino)phenyl]acetamide is 1S/C14H14N2O/c1-11(17)15-13-7-9-14(10-8-13)16-12-5-3-2-4-6-12/h2-10,16H,1H3,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
N-[4-(phenylamino)phenyl]acetamide has a melting point of 160-165 degrees Celsius . It has a predicted boiling point of 453.0±28.0 °C and a predicted density of 1.200±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antioxidant in Lubricants
N-(4-anilinophenyl)acetamide: has been studied for its potential as a novel structural antioxidant in lubricants. The compound is designed to exhibit different antioxidant mechanisms, such as free radical scavenging and hydroperoxide decomposition . It has shown promising results in increasing the incipient oxidation temperature and oxidation induction time of synthetic ester base oils, which are sensitive to oxidation .
Rubber Antioxidant
The compound has been applied in the field of rubber manufacturing as an antioxidant. A specific preparation method for N-(4-anilinophenyl)acetamide as a rubber antioxidant has been patented, highlighting its significance in improving the variety and quality of rubber antioxidant products . This application addresses the need for antioxidants that can protect rubber from aging due to oxidation.
Medicinal Chemistry
In medicinal chemistry, N-(4-anilinophenyl)acetamide serves as a core structure for the synthesis of various derivatives with potential pharmacological activities. For instance, derivatives of this compound have been explored for their antimicrobial and anticancer properties . The molecular structures of these derivatives are confirmed through various analytical methods, underscoring the compound’s versatility in drug development.
Analgesic Activity
A series of N-phenylacetamide sulphonamides, which include N-(4-anilinophenyl)acetamide derivatives, have been synthesized and evaluated for their analgesic activity. Some derivatives have shown comparable or even superior analgesic effects to paracetamol, indicating the compound’s potential in pain management .
Antioxidant Mechanism Study
The antioxidant behavior of N-(4-anilinophenyl)acetamide derivatives has been a subject of study to understand their intramolecular synergism. This research contributes to the broader understanding of antioxidant mechanisms and the development of highly potent antioxidants with novel action modes .
Synthesis and Characterization
The compound is also significant in the synthesis and characterization of sulfur-containing diphenylamines. These studies involve confirming the structure of synthesized compounds through techniques like NMR, FTIR, MS, and elemental analysis, which are essential steps in the development of new materials and chemicals .
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(17)15-13-7-9-14(10-8-13)16-12-5-3-2-4-6-12/h2-10,16H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIADKFUCPEVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801233 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(phenylamino)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(isopropylthio)phenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2886706.png)
![7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886708.png)
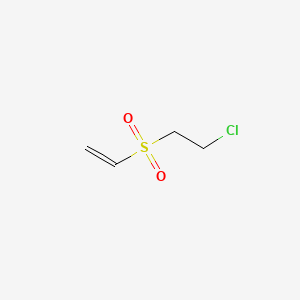

![N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2886711.png)
![4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B2886712.png)
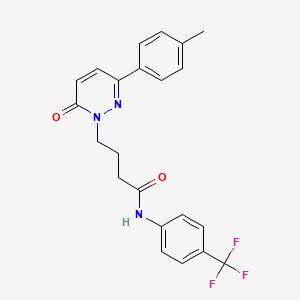
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate](/img/structure/B2886715.png)
![5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2886717.png)

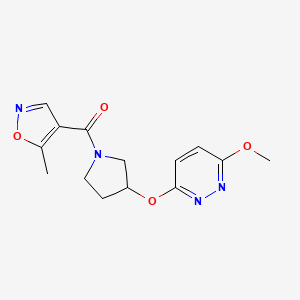
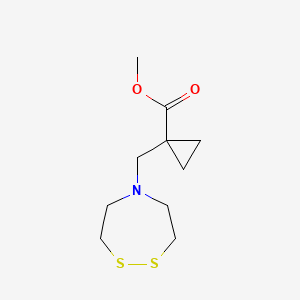
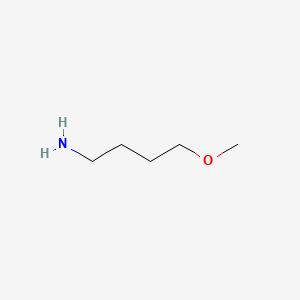
![N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2886724.png)